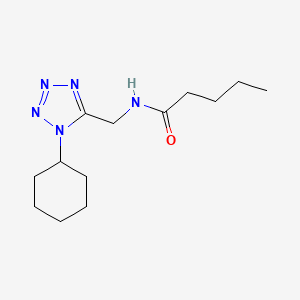

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide

Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide is a heterocyclic compound featuring a tetrazole ring substituted with a cyclohexyl group and a pentanamide side chain.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-2-3-9-13(19)14-10-12-15-16-17-18(12)11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFVPAVLLHXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the tetrazole intermediate.

Amidation: The final step involves the reaction of the tetrazole derivative with pentanoyl chloride to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

High-pressure reactors: to increase reaction rates.

Automated synthesis: to ensure consistency and scalability.

Purification techniques: like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted tetrazole derivatives with various functional groups replacing the nitrogen atoms.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

Agriculture: The compound may be used as a pesticide or herbicide.

Materials Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Tetrazole-Methyl-Amide Derivatives

- N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-N-methylaniline (14) : Replaces pentanamide with an N-methylaniline group. Yield: 86% (amorphous solid) .

- N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide : Features a 4-chlorophenyl group and acetamide chain. CAS: 946308-46-9 .

- N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide : Substitutes cyclohexyl with a biphenyl group. Molecular formula: C₁₉H₂₁N₅O .

Substituted Benzenamine Analogs (5a–5j Series)

Compounds in this series share a tetrazolyl-methyl-benzenamine core but vary in aromatic substituents:

Key Observations :

- Halogen Substituents : Chloro (5e) and fluoro (5f, 5g) groups increase melting points (183–210°C) due to enhanced polarity and intermolecular interactions .

- Nitro Groups: Compound 5i (NO₂) exhibits a high yield (86%) and distinct IR absorption at ~1579 cm⁻¹ (C-N stretching) .

- Bulkier Groups : Biphenyl derivatives (e.g., compound 17 in ) show lower solubility but higher molecular weights .

Physicochemical and Spectral Properties

- Melting Points : Range from 112°C (5a) to 210°C (5h), influenced by substituent polarity and crystallinity .

- Spectroscopic Signatures :

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide is a novel compound belonging to the class of tetrazole derivatives. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, agriculture, and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.

- Cyclohexyl Substitution : Cyclohexylamine is introduced through a nucleophilic substitution reaction with the tetrazole intermediate.

- Amidation : The final product is formed by reacting the tetrazole derivative with pentanoyl chloride.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The compound may modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.

Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could interact with receptors that play roles in neurotransmission and hormonal regulation.

Medicinal Chemistry Applications

Research indicates that this compound exhibits promising pharmacological properties, including:

- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.

- Anticancer Properties : Preliminary data suggest potential use in cancer therapeutics due to its ability to induce apoptosis in cancer cells .

Agricultural Applications

The compound's unique structural properties may allow it to function as a pesticide or herbicide, providing an alternative to traditional chemical agents. Its effectiveness in these applications is currently under investigation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar tetrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((1-phenyl-1H-tetrazol-5-yl)methyl)pentanamide | Phenyl group instead of cyclohexyl | Moderate antimicrobial activity |

| N-((1-methyl-1H-tetrazol-5-yl)methyl)pentanamide | Methyl group instead of cyclohexyl | Lower cytotoxicity compared to cyclohexyl derivative |

This compound demonstrates enhanced biological activity potentially due to the steric effects and hydrophobic interactions provided by the cyclohexyl group.

Case Studies

Recent studies have explored the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound exhibited significant inhibition zones, indicating strong antimicrobial properties.

- Cancer Cell Line Study : In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.